molecular formula C19H14BrClN6O2 B1150018 Cyantraniliprole D3

Cyantraniliprole D3

Cat. No.: B1150018
M. Wt: 476.7 g/mol
InChI Key: DVBUIBGJRQBEDP-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

HGW-86 D3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

HGW-86 D3 has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in biological studies to understand the interaction of insecticides with biological systems.

    Medicine: Used in medical research to study the effects of insecticides on human health and to develop new therapeutic agents.

    Industry: Applied in the development of new insecticides and pesticides for agricultural use

Comparison with Similar Compounds

HGW-86 D3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

These compounds share similar applications but differ in their chemical properties and specific uses.

Properties

Molecular Formula

C19H14BrClN6O2

Molecular Weight

476.7 g/mol

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)/i2D3

InChI Key

DVBUIBGJRQBEDP-BMSJAHLVSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N

Origin of Product

United States

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